molecular formula C12H13F3O2 B12074108 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

Cat. No.: B12074108
M. Wt: 246.22 g/mol
InChI Key: LLXQJXYYVQCVSK-UHFFFAOYSA-N
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Description

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a methyl group and a trifluorobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzoic acid.

    Reduction: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluorobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl and butoxy groups.

    3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups instead of a trifluorobutoxy group.

    4-Fluorobenzaldehyde: Contains a fluorine atom instead of a trifluorobutoxy group.

Uniqueness

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde is unique due to the presence of both a methyl group and a trifluorobutoxy group on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

3-methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C12H13F3O2/c1-9-7-10(8-16)3-4-11(9)17-6-2-5-12(13,14)15/h3-4,7-8H,2,5-6H2,1H3

InChI Key

LLXQJXYYVQCVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCCC(F)(F)F

Origin of Product

United States

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